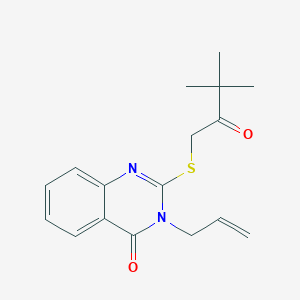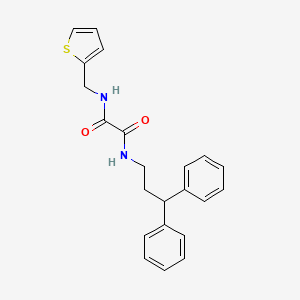![molecular formula C17H14BrClN2S B2929651 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-10-5](/img/structure/B2929651.png)
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, such as those involved in cell signaling and metabolism . The compound’s effect on these pathways can lead to downstream effects on cellular function and physiology.
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level, such as altering enzyme activity or modulating signal transduction pathways . These effects can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the bromophenyl and sulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production method.
化学反应分析
Types of Reactions
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
科学研究应用
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
- 4-bromophenyl methyl sulfone
- 1-bromo-4-(methylsulfonyl)benzene
- 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl
Uniqueness
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2S/c1-21-17(19)15(11-22-14-9-7-13(18)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMISJGTQXOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-carbamoyl-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)


![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)
![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)
![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2929587.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)

